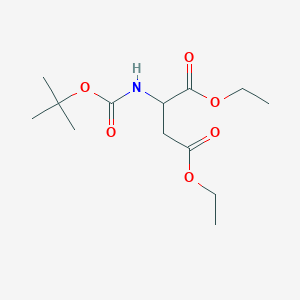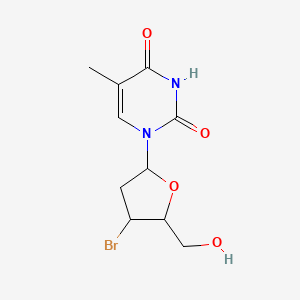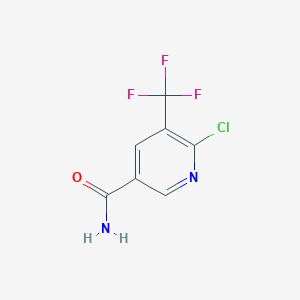
2-Chloro-4-(pentylamino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(pentylamino)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group at the second position, a pentylamino group at the fourth position, and a nitrile group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pentylamino)benzonitrile typically involves the introduction of the chloro and pentylamino groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chlorobenzonitrile, is reacted with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, would be carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(pentylamino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of quinazolines or other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
2-Chloro-4-(pentylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(pentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-chlorobenzonitrile
- 4-Chloro-2-(pentylamino)benzonitrile
- 2-Chloro-4-(methylamino)benzonitrile
Uniqueness
2-Chloro-4-(pentylamino)benzonitrile is unique due to the presence of both the chloro and pentylamino groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H15ClN2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
2-chloro-4-(pentylamino)benzonitrile |
InChI |
InChI=1S/C12H15ClN2/c1-2-3-4-7-15-11-6-5-10(9-14)12(13)8-11/h5-6,8,15H,2-4,7H2,1H3 |
Clave InChI |
MSDRXCHYPFRMEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1=CC(=C(C=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-8-azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12095567.png)
![Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)


![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)

![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B12095601.png)


![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)


